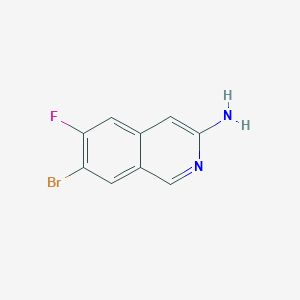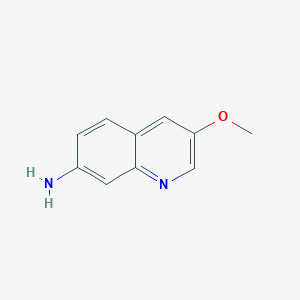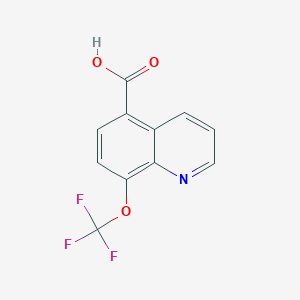
8-(Trifluoromethoxy)quinoline-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Trifluoromethoxy)quinoline-5-carboxylic acid is an organic compound that features a quinoline ring substituted with a trifluoromethoxy group at the 8th position and a carboxylic acid group at the 5th position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethoxy)quinoline-5-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe carboxylic acid group is then introduced through oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Specific details on industrial production methods are proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions: 8-(Trifluoromethoxy)quinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-5-carboxylic acid derivatives, while substitution reactions can produce various quinoline analogs .
科学的研究の応用
8-(Trifluoromethoxy)quinoline-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound serves as a building block for designing kinase inhibitors and other therapeutic agents due to its quinoline scaffold and trifluoromethoxy group.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound is a valuable intermediate in the synthesis of complex organic molecules through reactions like Suzuki-Miyaura coupling.
作用機序
The mechanism of action of 8-(Trifluoromethoxy)quinoline-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, influencing various biological pathways. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting cell signaling and proliferation .
類似化合物との比較
- 8-(Trifluoromethoxy)quinoline-3-carboxylic acid
- 5-(Trifluoromethyl)quinolin-8-yl boronic acid
- 8-Hydroxyquinoline derivatives
Comparison: 8-(Trifluoromethoxy)quinoline-5-carboxylic acid is unique due to the specific positioning of the trifluoromethoxy and carboxylic acid groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specificity in binding to molecular targets.
特性
IUPAC Name |
8-(trifluoromethoxy)quinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-4-3-7(10(16)17)6-2-1-5-15-9(6)8/h1-5H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVDJVJNNOFXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(Pyridazin-3-yl)phenyl]acetic acid](/img/structure/B8211728.png)
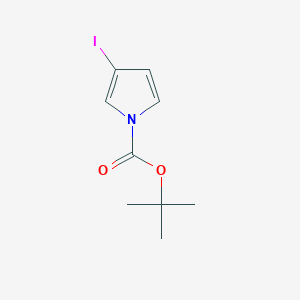

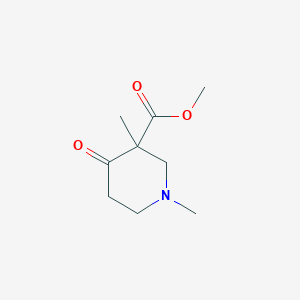
![4-Bromo-5-fluoro-pyrazolo[1,5-a]pyridine](/img/structure/B8211760.png)
![(R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine](/img/structure/B8211767.png)
![(S)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine](/img/structure/B8211770.png)
![methyl N-(4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)carbamate](/img/structure/B8211780.png)
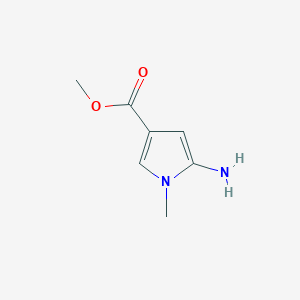

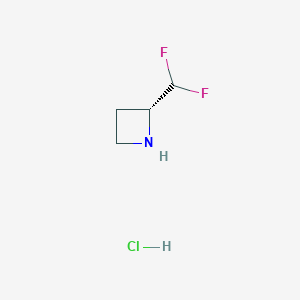
![2-{Bicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8211801.png)
